Methyl 2,4-dihydroxy-5-nitrobenzoate
Overview
Description
Methyl 2,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H7NO6. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications. The compound is known for its unique chemical structure, which includes both hydroxyl and nitro functional groups attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dihydroxy-5-nitrobenzoate can be synthesized through the esterification of 2,4-dihydroxy-5-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dihydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
Methyl 2,4-dihydroxy-5-nitrobenzoate is used in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of Methyl 2,4-dihydroxy-5-nitrobenzoate involves its interaction with biological molecules through its hydroxyl and nitro groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dimethoxy-5-nitrobenzoate
- Methyl 2,4-dihydroxybenzoate
- Methyl 2,5-dihydroxybenzoate
Uniqueness
Methyl 2,4-dihydroxy-5-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
methyl 2,4-dihydroxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNOQYZDKMGQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471046 | |
Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271261-71-3 | |
Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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